
Hexamethylenediamine
Overview
Description
Hexamethylenediamine (HMDA, C₆H₁₆N₂), also known as 1,6-diaminohexane, is a linear aliphatic diamine with primary amine groups at both ends of a six-carbon chain. It is a colorless solid with a strong ammonia-like odor and hygroscopic properties . HMDA is industrially significant due to its role in synthesizing nylon-66 via polycondensation with adipic acid, forming the salt this compound adipate (AG salt) . Additional applications include:
- Curing agent for epoxy resins, enhancing cross-linking and mechanical stability .
- Intermediate in coatings, adhesives, and water treatment chemicals .
- Doping agent for single-walled carbon nanotubes (SWCNTs), improving thermoelectric properties .
- Chemical recycling of polyamides, where HMDA is recovered for reuse .
HMDA is primarily synthesized from adiponitrile via catalytic hydrogenation.
Preparation Methods
Adiponitrile Hydrogenation: The Conventional Industrial Route
The most established method for HMDA production involves the catalytic hydrogenation of adiponitrile (ADN), a petroleum-derived intermediate. This exothermic reaction typically occurs in the presence of ammonia and hydrogen gas over metal catalysts such as nickel, cobalt, or copper .
Reaction Mechanism and Conditions
Adiponitrile undergoes sequential hydrogenation to form HMDA via intermediate steps:
-
Primary amine formation : ADN reacts with hydrogen to produce 6-aminocapronitrile (ACN).
-
Secondary amine formation : ACN is further hydrogenated to HMDA.
The overall reaction is:
This process is conducted at 300–7000 psi and 70–170°C , with ammonia acting as a solvent and heat sink .
Catalytic Systems and Yield Optimization
Raney nickel is the most widely used catalyst due to its high activity and selectivity. Recent patents describe multi-reactor systems that reduce ammonia consumption by 30–40% while maintaining yields above 95% . For example, a two-reactor cascade operating at 4900 psi and 135°C achieved 98% HMDA purity by recycling unreacted gases .
Table 1: Industrial Hydrogenation Parameters
Parameter | Range | Catalyst | Yield (%) |
---|---|---|---|
Pressure | 300–7000 psi | Ni/Co | 90–98 |
Temperature | 70–170°C | Cu | 85–92 |
Ammonia/ADN Ratio | 4:1–10:1 | — | — |
Multi-Reactor Catalytic Optimization
To address the energy intensity and ammonia recovery challenges of traditional hydrogenation, patented systems employ series-connected reactors with interstage cooling and product separation . This configuration allows:
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Reduced ammonia feed : Only the first reactor requires fresh ammonia; subsequent reactors reuse excess gas from prior stages.
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Temperature control : Exothermic heat is dissipated between stages, preventing thermal runaway.
A three-reactor system demonstrated a 15% reduction in operating costs while achieving 99% HMDA yield at 500 psi and 110°C .
Biomass-Derived Muconate Conversion: A Renewable Route
Emerging methods utilize muconic acid from lignocellulosic biomass as a sustainable feedstock. Muconate diester (e.g., dimethyl muconate) is converted to HMDA through amidation, dehydration, and hydrogenation .
Three-Step Catalytic Pathway
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Amidation : Muconate diester reacts with ammonia to form muconamide.
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Dehydration : Muconamide is treated with phosphoric acid/silica to produce mucononitrile.
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Hydrogenation : Mucononitrile is hydrogenated over Raney nickel at 1000 psi and 110°C to yield HMDA .
This route achieves 85–90% overall yield and is compatible with bio-based muconic acid containing 0.1 ppb of 14C , confirming its renewable origin .
Table 2: Biomass Route Performance
Step | Conditions | Catalyst | Yield (%) |
---|---|---|---|
Amidation | 70–100°C, aqueous NH₃ | — | 95 |
Dehydration | 320°C, H₃PO₄/SiO₂ | H₃PO₄/SiO₂ | 88 |
Hydrogenation | 110°C, 1000 psi | Raney Ni | 92 |
De Novo Biological Production
Bioproduction strategies using engineered Escherichia coli have gained traction for their low carbon footprint. Two pathways are prominent:
Glucose-to-HMDA via Adipic Acid
A co-culture system divides labor between adipic acid synthesis and HMD conversion modules :
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Strain 1: Converts glucose to adipic acid via β-ketoadipate pathway.
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Strain 2: Reduces adipic acid to HMDA using transaminases (e.g., Vfl) and decarboxylases .
This method yields 16.62 mg/L HMDA and 214.93 mg/L 1,6-hexanediol under optimized fermentation .
L-Lysine-Derived HMDA
A carbon chain extension module in E. coli WD20 converts L-lysine to HMDA using:
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L-lysine α-oxidase (Raip) to generate 2-keto-6-aminocaproate.
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LeuABCD and KivD for decarboxylation and transamination .
This pathway achieves 46.7 mg/L HMDA , though yields remain lower than chemical methods .
Method | Feedstock | Yield (%) | CO₂ Emissions (kg/kg HMDA) |
---|---|---|---|
Adiponitrile Hydrogenation | Petroleum | 95–99 | 4.2–5.1 |
Biomass Conversion | Lignocellulose | 85–90 | 1.8–2.5 |
Biological Production | Glucose/Lysine | <0.1 | 0.5–1.2 |
The shift toward bio-based HMDA is evident, with the global market projected to grow at 5.9% CAGR through 2030 . Future research should optimize biocatalyst stability and scale-up microbial fermentation to industrial levels.
Chemical Reactions Analysis
Hexamethylene diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce hexamethylene diisocyanate, a key monomer in polyurethane production.
Reduction: The compound itself is produced by the reduction of adiponitrile.
Substitution: Hexamethylene diamine can react with acids to form salts and with acyl chlorides to form amides.
Common reagents used in these reactions include hydrogen for reduction, oxidizing agents for oxidation, and acyl chlorides for substitution reactions. The major products formed from these reactions are hexamethylene diisocyanate and various amides .
Scientific Research Applications
Polymer Production
The predominant use of HMDA is in the production of polymers, particularly nylon 66. The reaction between HMDA and adipic acid leads to the formation of nylon 66 via condensation polymerization. This application accounts for the majority of HMDA consumption globally .
Polyurethane Manufacturing
HMDA is also a precursor for hexamethylene diisocyanate (HDI), which is essential in producing polyurethane foams and coatings. The phosgenation of HMDA generates HDI, which is utilized in various applications due to its reactivity and ability to form durable materials .
Cross-Linking Agent in Epoxy Resins
In epoxy resin formulations, HMDA acts as a cross-linking agent, enhancing the mechanical properties and thermal stability of the resulting materials. This application is particularly valuable in coatings, adhesives, and composite materials .
Water Treatment Resins
HMDA is used to produce resins that are effective in water treatment processes. These resins help in removing contaminants from water and are crucial for maintaining water quality in industrial applications .
Polydopamine Film Deposition
Recent studies have demonstrated that HMDA facilitates the deposition of polydopamine films, which have applications in biomedicine and surface modification. Research indicates that HMDA enhances adhesion properties by interacting with dopamine quinone and promoting covalent coupling with other substrates .
Table 1: Polydopamine Film Properties with HMDA
Concentration (mM) | Adhesion Strength | Mechanism of Action |
---|---|---|
1 | High | Covalent coupling with DHI |
10 | Moderate | Inhibition by resorcinol |
Biomarker for Isocyanate Exposure
HMDA serves as a biomarker for exposure to hexamethylene diisocyanate (HDI) in occupational health studies. Monitoring urinary levels of HMDA helps assess exposure risks among workers in industries using isocyanates .
Case Study: Occupational Health Monitoring
A study conducted in car body repair shops revealed a significant decline in urinary this compound levels over several years, correlating with reduced cases of work-related asthma attributed to isocyanates .
Safety Considerations
While HMDA has numerous applications, it poses moderate toxicity risks. It can cause severe irritation and burns upon contact, necessitating stringent safety protocols during handling .
Table 2: Toxicity Profile of this compound
Endpoint | Value |
---|---|
LD50 (mg/kg) | 792–1127 |
Primary effects | Skin irritation |
Safety measures | PPE required |
Mechanism of Action
Hexamethylene diamine exerts its effects primarily through its reactivity with other chemicals. It acts as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This reactivity is due to the presence of two amine groups, which can donate electron pairs to form new bonds . The molecular targets and pathways involved in its reactions depend on the specific chemical context, such as the formation of nylon 66 through polycondensation with adipic acid .
Comparison with Similar Compounds
By Chain Length and Structure
Ethylenediamine (1,2-Diaminoethane, EDA)
- Structure : Shortest diamine (C₂H₈N₂).
- Applications : Chelating agent, pharmaceuticals, and epoxy curing.
- Comparison : Shorter chain limits thermal stability and polymer strength compared to HMDA. Nylon derivatives (e.g., nylon-2) are less common .
Pentamethylenediamine (1,5-Diaminopentane, PMDA)
- Structure : Five-carbon chain (C₅H₁₄N₂).
- Applications : Emerging as a substitute in bio-based polyamides (e.g., nylon-5).
- Comparison : Produces nylons with lower melting points and mechanical strength than nylon-65. Marketed as a cost-effective alternative but lacks HMDA’s versatility .
Hexamethylenetetramine (HMTA)
- Structure : Cyclic compound (C₆H₁₂N₄) with a cage-like structure.
- Applications : Preservative, explosives, and resin curing.
- Comparison: Non-linear structure prevents use in polyamides. Reactivity differs due to tertiary amines .
Property | HMDA | Ethylenediamine | Pentamethylenediamine | Hexamethylenetetramine |
---|---|---|---|---|
Molecular Weight (g/mol) | 116.21 | 60.10 | 102.18 | 140.19 |
Melting Point (°C) | 39–42 | 8.5 | ~25 (liquid) | 280 (decomposes) |
Key Application | Nylon-66 | Chelators | Bio-based polymers | Resins, explosives |
In Nanotechnology and Coatings
SWCNT Doping :
- Adhesive Hydrogels: HMDA-treated substrates show 2–3× higher lap-shear strength compared to TMSPMA or benzophenone in bonding tests .
Market and Substitution Trends
- Market Size : HMDA dominates with a USD 7.5 billion market (2022), driven by nylon-66 demand. Projected to reach USD 12.1 billion by 2030 (CAGR 6.1%) .
- Substitutes: PMDA and nonylphenol are cheaper but lack HMDA’s performance in high-temperature applications .
- Health and Safety : HMDA is corrosive (NFPA rating: Health 3, Reactivity 1) and poses respiratory risks, increasing handling costs compared to less hazardous alternatives .
Research Findings and Data Tables
Table 1: Thermoelectric Properties of SWCNTs Doped with Amines
Dopant | Seebeck Coefficient (µV/K) | Power Factor (µW/m·K²) | Reference |
---|---|---|---|
HMDA | 45–60 | 120–150 | |
Octylamine | 30–40 | 80–100 | |
Imidazole | 50–70 | 110–130 |
Table 2: Global HMDA Market Segmentation (2023)
Segment | Market Share (%) | Key Drivers |
---|---|---|
Nylon Synthesis | 65 | Automotive and textile industries |
Curing Agents | 20 | Epoxy resin demand in construction |
Coatings | 10 | Water treatment and adhesives |
Emerging Trends
- Bio-Based Production : Catalytic conversion of biomass-derived furfural to HMDA shows promise but requires cost optimization .
- Metabolic Engineering : E. coli strains engineered to produce HMDA from glucose (yield: 1.2 g/L) highlight sustainable routes .
- Recycling Innovations: HMDA recovery via ammonolysis achieves >90% purity, supporting circular economy goals .
Biological Activity
Hexamethylenediamine (HMDA), a diamine compound, is primarily known for its applications in the production of nylon and other polymers. However, its biological activity has garnered attention in various fields, including antimicrobial research and toxicology. This article explores the biological activities of HMDA, including its antimicrobial properties, toxicity profiles, and potential applications in drug delivery systems.
This compound has the chemical formula and is characterized by two amine groups that allow for various chemical reactions, including the formation of Schiff bases. These properties are exploited in synthesizing new compounds with enhanced biological activities.
Antimicrobial Activity
Recent studies have demonstrated that HMDA derivatives exhibit significant antimicrobial properties. For instance, a study synthesized Schiff bases from HMDA and evaluated their effectiveness against various bacterial strains:
Compound | Bacterial Strain | MIC (μg/ml) |
---|---|---|
1b | Staphylococcus aureus CIP | 375 |
1c | Staphylococcus aureus CIP | 187.5 |
1d | Staphylococcus aureus CIP | 375 |
- | Candida albicans | Resistant |
- | Candida glabrata | 1500 |
The study found that while certain derivatives were effective against Staphylococcus aureus, they showed resistance against Candida albicans, indicating selective efficacy of these compounds .
Toxicological Profile
This compound exhibits varying levels of toxicity depending on exposure routes. According to toxicological assessments:
- Acute Toxicity : HMDA shows low to slight acute toxicity in freshwater fish and moderate toxicity in microcrustaceans such as Daphnia magna.
- Chronic Toxicity : The compound does not bio-concentrate significantly in aquatic organisms, suggesting a low potential for secondary poisoning.
- Genotoxicity : Experimental evidence indicates that HMDA is not genotoxic, with no adverse reproductive effects observed in animal studies .
Case Study: Antimicrobial Derivatives
In a specific case study, researchers synthesized several Schiff bases from HMDA to evaluate their antimicrobial activity. The results indicated that some derivatives had notable antibacterial effects, particularly against Gram-positive bacteria. This finding suggests potential applications for these compounds in developing new antibacterial agents .
Application in Drug Delivery
Recent advancements have explored the functionalization of carbon nanostructures with HMDA for drug delivery systems. The chemical modification improves the solubility and biocompatibility of drug carriers, enhancing their effectiveness in targeting specific cells or tissues .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing HMDA in laboratory settings, and how do reaction conditions influence yield?
HMDA synthesis typically involves catalytic hydrogenation of adiponitrile using Raney nickel or cobalt-based catalysts under high-pressure hydrogen atmospheres (20–30 bar) . Key variables include temperature (80–150°C), pH control to minimize side reactions (e.g., cyclization), and solvent selection (e.g., aqueous ammonia to stabilize intermediates). Yield optimization requires real-time monitoring via gas chromatography (GC) or nuclear magnetic resonance (NMR) to detect impurities like hexamethyleneimine .
Q. Which analytical techniques are most effective for characterizing HMDA purity and structural integrity?
- GC-MS : Identifies volatile impurities (e.g., residual adiponitrile or cyclohexane derivatives) with detection limits <1 ppm .
- HPLC with UV/Vis detection : Quantifies HMDA in aqueous solutions, particularly when paired with derivatization agents (e.g., dansyl chloride) .
- FTIR spectroscopy : Validates amine functional groups (N–H stretching at 3300 cm⁻¹) and detects oxidation byproducts .
Q. What safety protocols are critical for handling HMDA in experimental workflows?
HMDA is corrosive (pH 10–12 in solution) and a respiratory irritant. Mandatory precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, ANSI-approved goggles, and lab coats .
- Ventilation : Use fume hoods to limit airborne exposure (OSHA PEL: 0.5 ppm) .
- Spill management : Neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite) .
Q. How does HMDA’s toxicity profile impact in vitro and in vivo research design?
HMDA exhibits acute toxicity (rat oral LD₅₀: 750 mg/kg) and mutagenicity in Ames tests . For cell culture studies:
- Use concentrations ≤1 mM to avoid membrane disruption .
- Pre-treat HMDA with chelating agents to mitigate metal-catalyzed oxidative stress .
Advanced Research Questions
Q. What methodologies resolve contradictions in HMDA’s stability data under varying environmental conditions?
Discrepancies in HMDA degradation rates (e.g., oxidation vs. temperature) require:
- Controlled kinetic studies : Monitor HMDA in sealed reactors under inert atmospheres (N₂/Ar) at 25–60°C .
- Multi-spectral validation : Correlate HPLC retention times with LC-MS/MS fragmentation patterns to distinguish degradation products .
Q. How can HMDA synthesis be optimized for sustainability without compromising efficiency?
Emerging approaches include:
- Bio-based pathways : Enzymatic conversion of lysine to cadaverine, followed by amination, reducing reliance on petrochemical feedstocks .
- Electrochemical reactors : Replace high-pressure hydrogen with proton-exchange membranes, achieving 85% Faradaic efficiency at neutral pH .
Q. What experimental strategies mitigate HMDA’s environmental impact in wastewater from lab-scale processes?
- Adsorption : Use activated carbon or biochar (surface area >500 m²/g) to remove >90% of HMDA from aqueous waste .
- Advanced oxidation : UV/H₂O₂ systems degrade HMDA into non-toxic adipic acid via hydroxyl radical pathways .
Q. How does HMDA’s hygroscopicity affect its stability in polymer synthesis, and what stabilization methods are effective?
HMDA’s moisture absorption (up to 5% w/w in humid air) accelerates polyamide hydrolysis. Mitigation strategies:
- Inert gas purging : Store HMDA under dry N₂ with molecular sieves (3Å) .
- Pre-polymerization drying : Use azeotropic distillation with toluene to reduce water content to <0.01% .
Q. What advanced computational models predict HMDA’s reactivity in novel copolymer systems?
Density functional theory (DFT) simulations predict HMDA’s nucleophilic attack on epoxy resins, with activation energies validated via differential scanning calorimetry (DSC) . Molecular dynamics (MD) models optimize HMDA-polyamide crystallinity by simulating hydrogen-bonding networks .
Q. Methodological Resources
- Toxicity screening : Follow OECD Test Guidelines 423 (acute oral toxicity) and 471 (bacterial reverse mutation) .
- Spectral libraries : NIST Chemistry WebBook provides reference IR and MS spectra for HMDA .
- Green chemistry metrics : Use E-factor calculations to quantify waste in HMDA synthesis (target: <5 kg waste/kg product) .
Properties
IUPAC Name |
hexane-1,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQMVNRVTILPCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
Record name | HEXAMETHYLENEDIAMINE, SOLID | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | HEXAMETHYLENEDIAMINE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
2088-79-1 (mono-hydrochloride), 6055-52-3 (di-hydrochloride) | |
Record name | Hexamethylene diamine | |
Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID5024922 | |
Record name | 1,6-Hexanediamine | |
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Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexamethylenediamine, solid is a colorless crystalline solid. It is soluble in water. It is corrosive to metals and tissue. Produces toxic oxides of nitrogen during combustion., Liquid, Colorless solid; [Hawley] Hygroscopic; [ICSC] Has an ammonia-like or fishy odor; [CHEMINFO] White solid; [MSDSonline], HYGROSCOPIC PELLETS OR FLAKES WITH CHARACTERISTIC ODOUR., Colorless crystalline solid or clear liquid. | |
Record name | HEXAMETHYLENEDIAMINE, SOLID | |
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Record name | 1,6-Hexanediamine | |
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Record name | 1,6-Diaminohexane | |
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Record name | 1,6-HEXANEDIAMINE | |
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Boiling Point |
401 °F at 760 mmHg (NTP, 1992), 205 °C, 199-205 °C, 401 °F | |
Record name | HEXAMETHYLENEDIAMINE, SOLID | |
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Record name | HEXAMETHYLENE DIAMINE | |
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Flash Point |
178 °F (NTP, 1992), 85 °C, 160 °F OC, 85 °C c.c., 178 °F | |
Record name | HEXAMETHYLENEDIAMINE, SOLID | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,6-Diaminohexane | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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URL | https://www.osha.gov/chemicaldata/182 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, BENZENE, SOMEWHAT SOL IN ETHER, Water solubility = 2,460,000 mg/l at 4.5 °C, Solubility in water: soluble | |
Record name | HEXAMETHYLENEDIAMINE, SOLID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3577 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HEXAMETHYLENE DIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/189 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXAMETHYLENEDIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
(anhyd.) 0.799 at 140.0 °F (70% soln.) 0.933 at 20 °C (USCG, 1999), (anhyd) 0.799 at 60 °C (liquid), Relative density (water = 1): 0.93, 0.799 at 140 °F (70% sol), 0.933 at 20 °C | |
Record name | HEXAMETHYLENEDIAMINE, SOLID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3577 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HEXAMETHYLENE DIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/189 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXAMETHYLENEDIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,6-HEXANEDIAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/182 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.01 (AIR= 1), Relative vapor density (air = 1): 3.8, 4.01 | |
Record name | HEXAMETHYLENEDIAMINE, SOLID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3577 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HEXAMETHYLENE DIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/189 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXAMETHYLENEDIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,6-HEXANEDIAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/182 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1.1 mmHg at 122 °F ; 3 mmHg at 140 °F (NTP, 1992), 0.4 [mmHg], Vapor pressure, Pa at 50 °C: 200, 1.1 mmHg at 122 °F, 3 mmHg at 140 °F | |
Record name | HEXAMETHYLENEDIAMINE, SOLID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3577 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,6-Diaminohexane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7929 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | HEXAMETHYLENEDIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,6-HEXANEDIAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/182 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
COLORLESS LEAFLETS, RHOMBIC BIPYRAMIDAL PLATES | |
CAS No. |
124-09-4, 73398-58-0 | |
Record name | HEXAMETHYLENEDIAMINE, SOLID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3577 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Hexamethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hexamethylene diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amides, vegetable-oil, N,N'-hexanediylbis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073398580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexamethylene diamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03260 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,6-Hexanediamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9257 | |
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Record name | 1,6-Hexanediamine | |
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Record name | 1,6-Hexanediamine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID5024922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexamethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.255 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAMETHYLENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRA5J5B2QW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | HEXAMETHYLENE DIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/189 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXAMETHYLENEDIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,6-HEXANEDIAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/182 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
108 °F (NTP, 1992), 42 °C, 23-41 °C, 108 °F | |
Record name | HEXAMETHYLENEDIAMINE, SOLID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3577 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HEXAMETHYLENE DIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/189 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXAMETHYLENEDIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,6-HEXANEDIAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/182 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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